1-[(4-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylbenzoyl group, and a dihydroquinolinone core
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzyl chloride, is reacted with an appropriate nucleophile to form the methoxyphenyl intermediate.
Formation of the Methylbenzoyl Intermediate: 4-methylbenzoyl chloride is reacted with a suitable nucleophile to form the methylbenzoyl intermediate.
Cyclization Reaction: The methoxyphenyl and methylbenzoyl intermediates are then subjected to a cyclization reaction in the presence of a base, such as sodium hydride, to form the dihydroquinolinone core.
Final Coupling: The final step involves coupling the dihydroquinolinone core with the methoxyphenyl and methylbenzoyl intermediates under appropriate reaction conditions to yield the target compound
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit the activity of certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Modulating Signaling Pathways: It may affect signaling pathways involved in cell growth and apoptosis, leading to inhibition of cancer cell proliferation
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the methoxyphenyl and methylbenzoyl groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C25H21NO3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
InChI |
InChI=1S/C25H21NO3/c1-17-7-11-19(12-8-17)24(27)22-16-26(15-18-9-13-20(29-2)14-10-18)23-6-4-3-5-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |
InChI Key |
FTTZMEIZIBWWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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